5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene
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Overview
Description
NHWD-870 is a novel small molecule inhibitor targeting the bromodomain and extraterminal domain (BET) family of proteins, specifically BRD2, BRD3, BRD4, and BRDT. This compound has shown significant promise in the treatment of various cancers, including small cell lung cancer, by inhibiting the proliferation of cancer cells and inducing apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NHWD-870 involves the design and modification of small molecular compounds with carbocyclic shapes. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the available literature .
Industrial Production Methods
Industrial production methods for NHWD-870 are not explicitly detailed in the available sources. it is likely that the production involves standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .
Chemical Reactions Analysis
Types of Reactions
NHWD-870 undergoes various chemical reactions, including:
Binding Reactions: NHWD-870 binds to the bromodomains of BRD2, BRD3, BRD4, and BRDT.
Inhibition Reactions: It inhibits the phosphorylation of BRD4 and the expression of c-MYC.
Common Reagents and Conditions
Common reagents and conditions used in the reactions involving NHWD-870 include:
Reagents: Various solvents and catalysts used in the synthesis and binding assays.
Conditions: In vitro assays typically involve concentrations ranging from 0.01 to 10000 nanomolar, while in vivo studies use dosages from 0.75 to 3 milligrams per kilogram
Major Products Formed
The major products formed from the reactions involving NHWD-870 are the inhibited forms of BRD2, BRD3, BRD4, and BRDT, leading to the suppression of cancer cell proliferation and induction of apoptosis .
Scientific Research Applications
NHWD-870 has a wide range of scientific research applications, including:
Cancer Research: It has shown potent anti-tumor efficacy in various cancer models, including small cell lung cancer and melanoma
Epigenetics: As a BET inhibitor, NHWD-870 is used to study the role of bromodomains in gene expression and chromatin organization.
Drug Development: NHWD-870 serves as a lead compound for developing new cancer therapies targeting BET proteins
Mechanism of Action
NHWD-870 exerts its effects by binding to the bromodomains of BRD2, BRD3, BRD4, and BRDT. This binding inhibits the phosphorylation of BRD4 and the expression of c-MYC, leading to the suppression of cancer cell proliferation and induction of apoptosis. Additionally, NHWD-870 inhibits the expression of macrophage colony-stimulating factor (CSF1) by tumor cells, reducing the proliferation of tumor-associated macrophages .
Comparison with Similar Compounds
NHWD-870 is compared with other BET inhibitors, such as:
JQ1: NHWD-870 has shown more potent anti-cancer activity compared to JQ1.
BMS-986158: NHWD-870 is more potent than this clinical-stage BET inhibitor.
OTX-015: NHWD-870 has demonstrated greater efficacy in inhibiting tumor growth.
GSK-525762: NHWD-870 is more effective in reducing tumor size and suppressing tumor growth.
NHWD-870 stands out due to its higher potency and broader spectrum of activity against various cancer cell lines and tumor models .
Properties
IUPAC Name |
5-(3,5-dimethyltriazol-4-yl)-12-methyl-8-[(S)-oxan-4-yl(phenyl)methyl]-3,8,12,13-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,10,13,15-heptaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O/c1-18-28(35(3)33-32-18)22-14-26-27(30-16-22)23-13-21-17-31-34(2)24(21)15-25(23)36(26)29(19-7-5-4-6-8-19)20-9-11-37-12-10-20/h4-8,13-17,20,29H,9-12H2,1-3H3/t29-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSCCGUMGIFOSI-GDLZYMKVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3C(C5CCOCC5)C6=CC=CC=C6)C=C7C(=C4)C=NN7C)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=N1)C)C2=CC3=C(C4=C(N3[C@@H](C5CCOCC5)C6=CC=CC=C6)C=C7C(=C4)C=NN7C)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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